molecular formula C16H10F4N4O4 B2795940 N-(4-((4-fluoro-3-(trifluoromethyl)phenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1448076-43-4

N-(4-((4-fluoro-3-(trifluoromethyl)phenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2795940
CAS No.: 1448076-43-4
M. Wt: 398.274
InChI Key: QZHUEIFYYPHLKC-UHFFFAOYSA-N
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Description

N-(4-((4-Fluoro-3-(trifluoromethyl)phenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring an isoxazole core substituted with a 5-methyl group and a carboxamide moiety linked to an oxazol-2-yl ring. The oxazole ring is further functionalized with a carbamoyl bridge to a 4-fluoro-3-(trifluoromethyl)phenyl group. This structure combines electron-withdrawing groups (fluoro, trifluoromethyl) with carboxamide and oxazole functionalities, which are common in agrochemical and pharmaceutical agents due to their stability and bioactivity .

Properties

IUPAC Name

N-[4-[[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F4N4O4/c1-7-4-11(24-28-7)13(25)23-15-22-12(6-27-15)14(26)21-8-2-3-10(17)9(5-8)16(18,19)20/h2-6H,1H3,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHUEIFYYPHLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F4N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The trifluoromethyl group increases logP, enhancing lipid solubility. However, the carboxamide and oxazole rings introduce polarity, balancing bioavailability (cf. ’s wax-like compound 8f , which has reduced solubility due to a pyridinyl group) .
  • Metabolic Stability : The 4-fluoro group may reduce oxidative metabolism compared to N-(4-Trifluoromethyl-2,6-dichlorophenyl)-3-(tert-butyl)-4,5-dihydroisoxazole-5-carboxamide (), where chlorine atoms increase susceptibility to dehalogenation .

Functional Group Comparison Table

Compound Name (Source) Key Substituents Bioactivity/Application Key Synthetic Step
Target Compound 4-Fluoro-3-(trifluoromethyl)phenyl, oxazol-2-yl Hypothesized: Fungicidal/Prodrug Carbamoyl coupling, cycloaddition
Se () 2-Chloro-4-trifluoromethyl-6-nitrophenyl Fungicidal Nitration, carboxamide coupling
3-Carboxy-5-methyl... () 4-Trifluoromethylphenyl Prodrug (anti-inflammatory) Cycloaddition, ester hydrolysis
8f () Pyridin-4-yl Fungicidal (wax-like formulation) Amide bond formation

Research Findings and Implications

  • Agrochemical Potential: The compound’s trifluoromethyl and fluoro substituents align with pesticidal agents like diflubenzuron (), suggesting possible insect growth regulation activity .
  • Prodrug Feasibility : demonstrates that isoxazolecarboxamides can serve as prodrugs. The target compound’s methylisoxazole group may similarly mask reactive sites, enabling controlled release of an active metabolite .
  • Synthetic Challenges : The oxazol-2-yl carbamoyl bridge may require precise coupling conditions to avoid side reactions (e.g., ’s use of tetramethylisouronium hexafluorophosphate for amidation) .

Q & A

Basic: What synthetic strategies are optimal for preparing N-(4-((4-fluoro-3-(trifluoromethyl)phenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide?

Answer:
The synthesis typically involves coupling isoxazole-3-carboxylic acid derivatives with fluorinated phenylamine intermediates. Key steps include:

  • Carboxylic acid activation : Use coupling agents like HATU or EDC in anhydrous DMF to form the carbamoyl linkage .
  • Oxazole ring formation : Cyclization via dehydration of precursors (e.g., using POCl₃ or Burgess reagent) under reflux conditions .
  • Purification : Recrystallization from ethanol or DMF/water mixtures improves yield (18–25% typical for analogous compounds) .
  • Critical parameters : Maintain inert atmosphere (N₂/Ar) to prevent hydrolysis of trifluoromethyl groups .

Basic: How is structural characterization of this compound validated in academic research?

Answer:
Multi-modal spectroscopic and analytical methods are essential:

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., δ=10.36 ppm for carbamoyl NH in DMSO-d₆) and fluorinated aromatic protons (J=246.5 Hz for CF₃ in ¹³C NMR) .
  • HRMS : Exact mass validation (e.g., [M+H]+ calcd: 347.0593; found: 347.0599) ensures molecular integrity .
  • X-ray crystallography : Resolves stereoelectronic effects of the oxazole-isoxazole scaffold .

Advanced: How can researchers resolve contradictions in bioassay data for this compound?

Answer:
Contradictions often arise from assay-specific variables:

  • Mitochondrial assays : Control for DMSO concentration (<1% v/v) to avoid membrane disruption artifacts .
  • Cellular permeability : Use verapamil (P-gp inhibitor) to distinguish intrinsic activity from efflux effects .
  • Solubility : Pre-saturate buffers (e.g., with 0.01% Tween-80) to maintain compound stability in aqueous media .
  • Dose-response validation : Replicate experiments across orthogonal platforms (e.g., zebrafish vs. murine hepatocytes) .

Advanced: What methodologies are employed to elucidate the compound’s mechanism of action?

Answer:
Mechanistic studies require integrated approaches:

  • Target engagement : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to putative targets (e.g., kinases or mitochondrial proteins) .
  • Metabolic profiling : ¹⁸O-labeled H₂O tracks hydrolysis of the carbamoyl group in hepatic microsomes .
  • Cryo-EM : Resolves structural interactions with macromolecular complexes (e.g., cytochrome c oxidase) .

Basic: How is the compound’s stability assessed under experimental conditions?

Answer:
Stability protocols include:

  • Forced degradation : Expose to UV light (254 nm), 40°C/75% RH, or pH extremes (1–13) for 48 hours, followed by HPLC-UV analysis .
  • LC-MS/MS : Monitors degradation products (e.g., oxazole ring-opening or trifluoromethyl loss) .
  • Long-term storage : Lyophilize in amber vials at -80°C with desiccants to prevent hygroscopic decomposition .

Advanced: What strategies optimize structure-activity relationship (SAR) studies for derivatives?

Answer:
SAR optimization involves:

  • Substituent scanning : Replace the 4-fluoro-3-(trifluoromethyl)phenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate target affinity .
  • Bioisosteric replacement : Swap the isoxazole with 1,2,4-oxadiazole to enhance metabolic stability .
  • Free-Wilson analysis : Quantify contributions of individual moieties to bioactivity (e.g., CF₃ contributes ~40% of inhibitory potency in kinase assays) .

Basic: What in vitro models are appropriate for preliminary toxicity screening?

Answer:

  • Hepatotoxicity : Primary murine hepatocytes treated with 1–100 µM compound; monitor ALT/AST release and mitochondrial membrane potential (ΔΨm) via JC-1 staining .
  • Cardiotoxicity : hERG channel inhibition assessed via patch-clamp electrophysiology (IC₅₀ < 10 µM flags risk) .
  • Cytotoxicity : MTT assays in HEK293 or HepG2 cells; compare IC₅₀ values to therapeutic index .

Advanced: How can computational methods guide the design of analogs with improved potency?

Answer:

  • Docking simulations : Use Schrödinger Suite or AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., VEGFR2 or PI3Kγ) .
  • QM/MM calculations : Optimize trifluoromethyl group orientation for π-π stacking with Phe residues .
  • ADMET prediction : SwissADME or ADMETlab2.0 forecasts BBB permeability (LogBB > 0.3) and CYP3A4 inhibition risks .

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